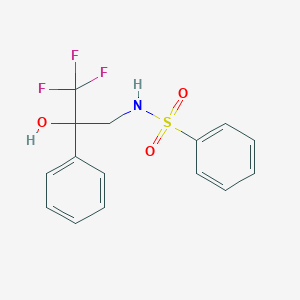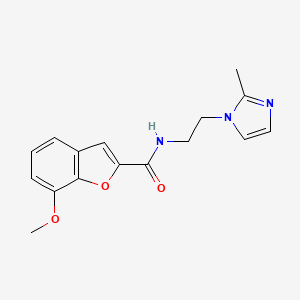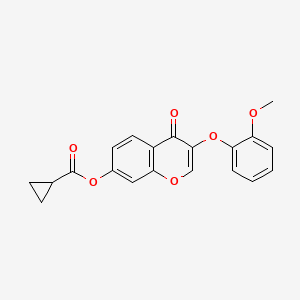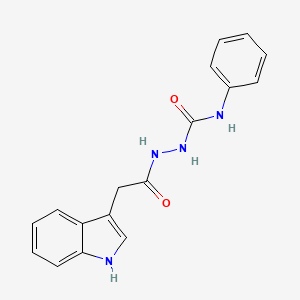
1-(2-(Indol-3-YL)-acetyl)-4-phenylsemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-(Indol-3-YL)-acetyl)-4-phenylsemicarbazide” is a derivative of indole . Indole derivatives are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
Indole derivatives, such as “1-(2-(INDOL-3-YL)-ACETYL)-4-PHENYLSEMICARBAZIDE”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Biologically Active Compounds
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
Anti-Corrosion Potential
Some indole derivatives have shown potential as anti-corrosion agents . For example, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, a compound related to “1-(2-(INDOL-3-YL)-ACETYL)-4-PHENYLSEMICARBAZIDE”, has demonstrated substantial anti-corrosive efficacy .
Antimicrobial Properties
Indole derivatives have also been found to have antimicrobial properties . They have shown superior efficacy against a spectrum of bacterial and fungal pathogens .
Antioxidant Capabilities
The antioxidant potential of indole derivatives has been quantified using the DPPH free radical scavenging assay . They have shown promising results, indicating their potential use in combating oxidative stress .
Industrial Applications
Given their diverse properties, indole derivatives like “1-(2-(INDOL-3-YL)-ACETYL)-4-PHENYLSEMICARBAZIDE” have potential industrial applications . They can be used in various sectors, from corrosion inhibitors to therapeutic avenues .
Mecanismo De Acción
Target of Action
Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders . They are also known to target interleukin-2 .
Mode of Action
Indole derivatives generally reduce oxidative stress, impede dna synthesis influencing target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
Indole derivatives are known to influence various biochemical pathways, including those involved in reducing oxidative stress and impeding dna synthesis .
Pharmacokinetics
Indole derivatives are known to be rapidly absorbed, distributed, and eliminated from plasma and tissues .
Result of Action
Indole derivatives are known to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Action Environment
It’s known that thermal decomposition can lead to the release of irritating gases and vapors .
Propiedades
IUPAC Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(10-12-11-18-15-9-5-4-8-14(12)15)20-21-17(23)19-13-6-2-1-3-7-13/h1-9,11,18H,10H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXCFLIBOWIOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




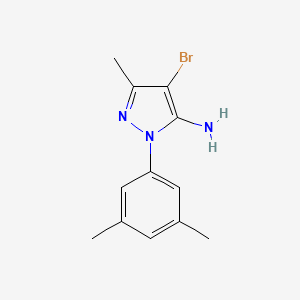

![N-(1-cyano-1-cyclopropylethyl)-2-[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetamide](/img/structure/B2877734.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide](/img/structure/B2877740.png)
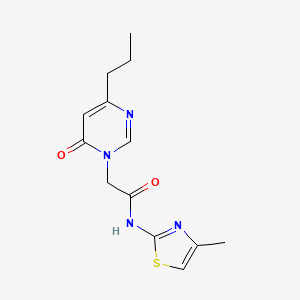
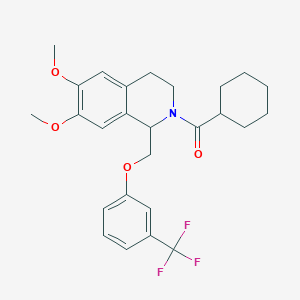
methanone](/img/structure/B2877744.png)
